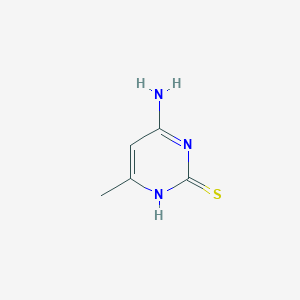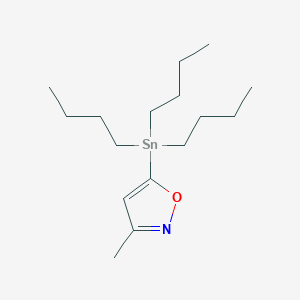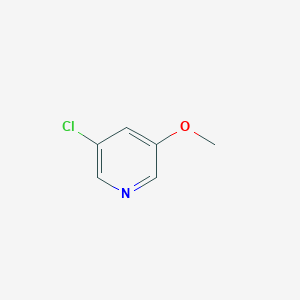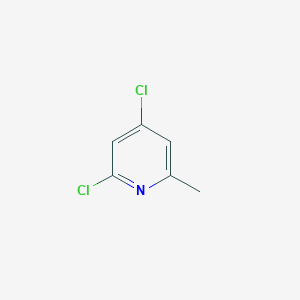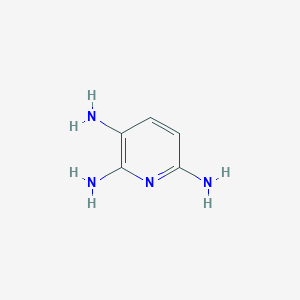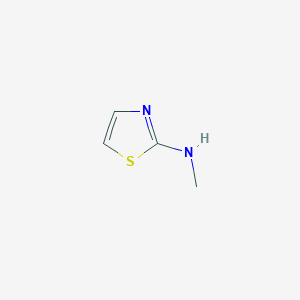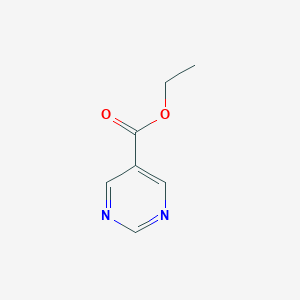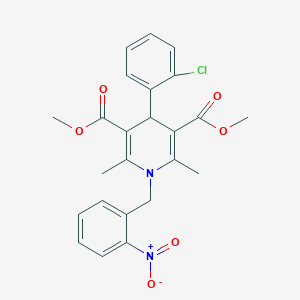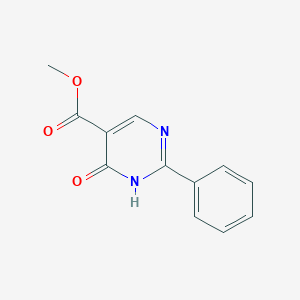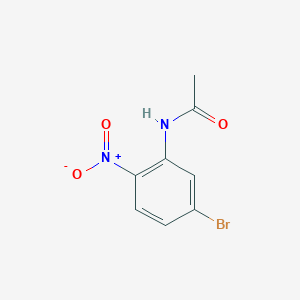
N-(5-bromo-2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-nitrophenyl)acetamide, commonly referred to as BNA, is a chemical compound that has gained significant attention in the field of scientific research. It is widely used in the synthesis of various organic compounds and has been found to exhibit several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of BNA is not well understood. However, it is believed that BNA may act as an electrophile, reacting with nucleophiles such as amines and thiols to form covalent bonds. BNA has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Biochemische Und Physiologische Effekte
BNA has been found to exhibit several biochemical and physiological effects. It has been shown to possess antimicrobial activity against various bacterial and fungal strains. BNA has also been found to exhibit antitumor activity and anti-inflammatory activity. In addition, BNA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses.
Vorteile Und Einschränkungen Für Laborexperimente
BNA is a useful reagent for the synthesis of various organic compounds, and its availability and low cost make it an attractive option for researchers. However, BNA has some limitations for lab experiments. It is a highly reactive compound and requires careful handling to avoid unwanted reactions. BNA is also sensitive to moisture and should be stored in a dry environment.
Zukünftige Richtungen
There are several future directions for the use of BNA in scientific research. One potential application is in the development of new antimicrobial agents. BNA has been shown to exhibit antimicrobial activity, and further research could lead to the identification of new compounds with improved activity. BNA could also be used in the development of new anti-inflammatory agents, as it has been shown to exhibit anti-inflammatory activity. Additionally, BNA could be used in the development of new antitumor agents, as it has been shown to exhibit antitumor activity. Further research is needed to fully understand the mechanism of action of BNA and its potential applications in scientific research.
Conclusion:
In conclusion, N-(5-bromo-2-nitrophenyl)acetamide is a useful compound that has found widespread use in scientific research. It is a useful reagent for the synthesis of various organic compounds and has been found to exhibit several biochemical and physiological effects. While BNA has some limitations for lab experiments, its availability and low cost make it an attractive option for researchers. Future research on BNA could lead to the development of new antimicrobial agents, anti-inflammatory agents, and antitumor agents.
Wissenschaftliche Forschungsanwendungen
BNA has been extensively used in scientific research as a precursor for the synthesis of various organic compounds. It has been found to be a useful reagent for the preparation of diazo compounds, azo dyes, and other organic compounds. BNA has also been used in the synthesis of biologically active molecules such as antimicrobial agents, antitumor agents, and anti-inflammatory agents.
Eigenschaften
CAS-Nummer |
50863-02-0 |
|---|---|
Produktname |
N-(5-bromo-2-nitrophenyl)acetamide |
Molekularformel |
C8H7BrN2O3 |
Molekulargewicht |
259.06 g/mol |
IUPAC-Name |
N-(5-bromo-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7BrN2O3/c1-5(12)10-7-4-6(9)2-3-8(7)11(13)14/h2-4H,1H3,(H,10,12) |
InChI-Schlüssel |
OZYXAZLLOVTHKF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

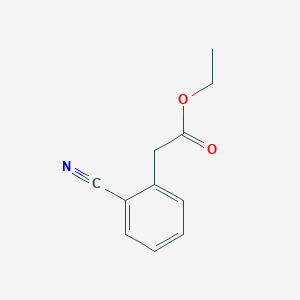
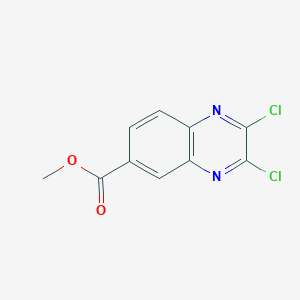
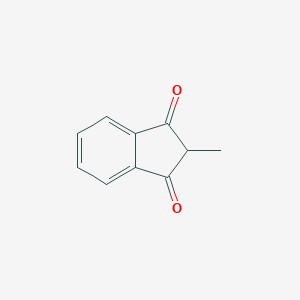
![3-[(3S,6R,9S,11R,15R,20R,23S,26S)-15-[(2-Aminoacetyl)amino]-20-carbamoyl-11-hydroxy-6,23-bis(1H-indol-3-ylmethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-3-yl]propanoic acid](/img/structure/B183925.png)
